molecular formula C19H27BrN2O2 B247330 1-(5-Bromo-2-methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine

1-(5-Bromo-2-methoxybenzyl)-3-(1-piperidinylcarbonyl)piperidine

Katalognummer B247330
Molekulargewicht: 395.3 g/mol
InChI-Schlüssel: POCCWDXEMQOTQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

WAY-324242-A is a chemical compound known for its significant applications in scientific research. It is often used in various biochemical and pharmacological studies due to its unique properties and interactions with biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of WAY-324242-A involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of Intermediate Compounds: Initial reactions involve the preparation of intermediate compounds through various organic reactions.

    Final Synthesis: The intermediate compounds undergo further reactions under specific conditions to form WAY-324242-A.

Industrial Production Methods

In industrial settings, the production of WAY-324242-A is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Analyse Chemischer Reaktionen

Types of Reactions

WAY-324242-A undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxygenated derivatives, while reduction may yield hydrogenated compounds .

Wissenschaftliche Forschungsanwendungen

WAY-324242-A is widely used in scientific research due to its diverse applications:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies involving cellular processes and biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of WAY-324242-A involves its interaction with specific molecular targets and pathways within biological systems. It can modulate various biochemical processes by:

Vergleich Mit ähnlichen Verbindungen

WAY-324242-A can be compared with other similar compounds to highlight its uniqueness:

Conclusion

WAY-324242-A is a versatile compound with significant applications in various fields of scientific research. Its unique properties and interactions make it a valuable tool for studying biochemical processes and developing new therapeutic agents.

If you have any more questions or need further details, feel free to ask!

Eigenschaften

Molekularformel

C19H27BrN2O2

Molekulargewicht

395.3 g/mol

IUPAC-Name

[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C19H27BrN2O2/c1-24-18-8-7-17(20)12-16(18)14-21-9-5-6-15(13-21)19(23)22-10-3-2-4-11-22/h7-8,12,15H,2-6,9-11,13-14H2,1H3

InChI-Schlüssel

POCCWDXEMQOTQF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)CN2CCCC(C2)C(=O)N3CCCCC3

Kanonische SMILES

COC1=C(C=C(C=C1)Br)CN2CCCC(C2)C(=O)N3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.